molecular formula C23H28N2O5 B3025706 Isoreserpiline CAS No. 572-67-8

Isoreserpiline

Cat. No. B3025706
CAS RN: 572-67-8
M. Wt: 412.5 g/mol
InChI Key: FGWJRZQNNZVCHR-HAHWVIBASA-N
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Description

Isoreserpiline is a natural product found in Ochrosia oppositifolia, Rauvolfia semperflorens, and other organisms . It is an alkaloid with the molecular formula C23H28N2O5 .


Molecular Structure Analysis

The molecular structure of Isoreserpiline is characterized by a molecular formula of C23H28N2O5. The average mass is 412.479 Da and the monoisotopic mass is 412.199829 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Isoreserpiline, focusing on six unique fields:

Corrosion Inhibition

Isoreserpiline has been studied for its potential as a green corrosion inhibitor. It is particularly effective in protecting metals like mild steel from corrosion in acidic environments. The compound’s molecular structure, which includes electronegative atoms and conjugated double bonds, allows it to adsorb onto metal surfaces, forming a protective barrier that prevents corrosion .

Antimicrobial Activity

Research has shown that Isoreserpiline exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating its potential as a natural antimicrobial agent. This makes it a promising candidate for developing new antibiotics or preservatives for food and pharmaceuticals .

Anticancer Properties

Isoreserpiline has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This property is particularly valuable in the development of new cancer therapies that target specific types of cancer cells without affecting healthy cells .

Neuroprotective Effects

Isoreserpiline has shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to inhibit oxidative stress and reduce inflammation in neural tissues helps protect neurons from damage and supports overall brain health .

Anti-inflammatory Activity

The anti-inflammatory properties of Isoreserpiline have been explored in various studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

Isoreserpiline exhibits strong antioxidant activity, which helps neutralize free radicals and prevent oxidative damage to cells. This property is beneficial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

Mechanism of Action

Mode of Action

Isoreserpiline interacts with adrenergic receptors by inhibiting the vesicular monoamine transporter (VMAT) . This inhibition prevents the storage of norepinephrine in synaptic vesicles, leading to its depletion in nerve terminals. As a result, there is a reduction in the release of norepinephrine into the synaptic cleft, which diminishes sympathetic nervous system activity .

Biochemical Pathways

The primary biochemical pathway affected by Isoreserpiline is the catecholamine synthesis and release pathway . By depleting norepinephrine, Isoreserpiline indirectly affects downstream pathways that rely on adrenergic signaling, including those involved in cardiovascular regulation and stress response. This can lead to decreased heart rate and blood pressure .

Pharmacokinetics

Isoreserpiline’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability and duration of action, with a relatively long half-life allowing for sustained effects.

Result of Action

At the molecular level, Isoreserpiline’s action results in the depletion of norepinephrine in nerve terminals. This leads to reduced adrenergic signaling, which manifests as lowered blood pressure and heart rate. At the cellular level, the reduced norepinephrine availability can also affect other neurotransmitter systems, potentially leading to side effects such as sedation or depression .

Action Environment

The efficacy and stability of Isoreserpiline can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of Isoreserpiline and minimizing potential adverse effects.

: Reserpine - Wikipedia

properties

IUPAC Name

methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWJRZQNNZVCHR-HAHWVIBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317309
Record name Isoreserpiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoreserpiline

CAS RN

572-67-8
Record name Isoreserpiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoreserpiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoreserpiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.494
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Record name 3-ISORESERPILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T56CD574C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is isoreserpiline and where is it found?

A1: Isoreserpiline is an indole alkaloid found in several plants of the Rauvolfia genus, including Rauvolfia tetraphylla [, , ], Rauvolfia canescens [], Rauvolfia grandiflora [, ], Rauvolfia vomitoria [], Rauvolfia decurva [], and Rauvolfia salicifolia []. It is also found in Ochrosia oppositifolia [, , ] and Neisosperma oppositifolia [, ].

Q2: What is the structure of isoreserpiline?

A2: Isoreserpiline is a heteroyohimbine derivative. Its structure has been extensively studied using NMR spectroscopy, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC techniques [, ]. These studies have allowed for the complete assignment of 1H and 13C NMR signals and the determination of stereochemistry at key carbon atoms.

Q3: What are the pharmacological activities of isoreserpiline?

A3: Isoreserpiline exhibits antipsychotic activity []. It is often found alongside other antipsychotic indole alkaloids like α-yohimbine, reserpiline, and 10-methoxytetrahydroalstonine [, ].

Q4: How does isoreserpiline exert its antipsychotic effects?

A4: While the exact mechanism of action is not fully elucidated in the provided research, isoreserpiline likely interacts with targets in the central nervous system. Further research is needed to understand its specific interactions and downstream effects.

Q5: Are there any studies on the synergy of isoreserpiline with other drugs?

A5: Yes, a study investigated the synergistic potential of isoreserpiline with nalidixic acid against Escherichia coli strains []. The study showed that isoreserpiline enhanced the antibacterial activity of nalidixic acid, possibly by inhibiting efflux pumps in the bacteria.

Q6: Are there any studies on the stability of isoreserpiline?

A6: While the provided research doesn't delve into the stability of isoreserpiline specifically, it's a crucial aspect for its formulation and storage. Further studies focusing on its stability under various conditions, such as temperature, pH, and light exposure, are necessary.

Q7: What analytical methods are used to characterize and quantify isoreserpiline?

A8: Isoreserpiline is commonly characterized and quantified using chromatographic techniques. These include thin-layer chromatography (TLC), column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) [, , , ].

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